1-Diazonio-3-(diethoxyphosphoryl)prop-1-en-2-olate
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Overview
Description
Diethyl (3-diazo-2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H13N2O4P. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its role in the Seyferth-Gilbert homologation, a reaction that converts aldehydes to terminal alkynes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-diazo-2-oxopropyl)phosphonate typically involves the reaction of diethyl (2-oxopropyl)phosphonate with a diazo transfer reagent. One common method is as follows :
Reactants: Diethyl (2-oxopropyl)phosphonate and 4-acetamidobenzenesulfonyl azide.
Solvents: Toluene and tetrahydrofuran (THF).
Catalysts: Sodium hydride (NaH).
Conditions: The reaction is carried out under an inert atmosphere (argon) at 0°C, followed by stirring at room temperature for 20 hours.
The reaction mixture is then filtered and purified by chromatography to yield diethyl (3-diazo-2-oxopropyl)phosphonate as a pale-yellow oil.
Industrial Production Methods
While specific industrial production methods for diethyl (3-diazo-2-oxopropyl)phosphonate are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate safety and efficiency measures. This includes using larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-diazo-2-oxopropyl)phosphonate undergoes various chemical reactions, including:
Dipolar Cycloaddition: Forms nitrogen heterocycles such as pyrazoles, triazolines, oxazoles, and thiazoles.
Substitution Reactions: Reacts with nucleophiles to form substituted phosphonates.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Reagents: Sodium hydride, 4-acetamidobenzenesulfonyl azide, various nucleophiles.
Conditions: Inert atmosphere, low temperatures (0°C), and room temperature stirring.
Major Products
Pyrazoles: Formed through dipolar cycloaddition.
Substituted Phosphonates: Result from nucleophilic substitution reactions.
Scientific Research Applications
Diethyl (3-diazo-2-oxopropyl)phosphonate is used in various scientific research applications, including:
Organic Synthesis: As a reagent in the Seyferth-Gilbert homologation to synthesize terminal alkynes.
Medicinal Chemistry: Used in the synthesis of bioactive molecules and potential drug candidates.
Material Science: In the development of new materials with specific properties.
Biological Studies: As a probe to study enzyme mechanisms and biological pathways.
Mechanism of Action
The mechanism of action of diethyl (3-diazo-2-oxopropyl)phosphonate involves the formation of a diazo intermediate, which can undergo various transformations:
Diazo Transfer: Transfers the diazo group to other molecules, facilitating the formation of new carbon-carbon bonds.
Cycloaddition: The diazo group participates in cycloaddition reactions to form heterocycles.
Substitution: The diazo group can be substituted by nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl (2-oxo-2-phenylethyl)phosphonate: Contains a phenyl group instead of a diazo group.
Uniqueness
Diethyl (3-diazo-2-oxopropyl)phosphonate is unique due to its diazo functionality, which allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
113827-79-5 |
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Molecular Formula |
C7H13N2O4P |
Molecular Weight |
220.16 g/mol |
IUPAC Name |
1-diazo-3-diethoxyphosphorylpropan-2-one |
InChI |
InChI=1S/C7H13N2O4P/c1-3-12-14(11,13-4-2)6-7(10)5-9-8/h5H,3-4,6H2,1-2H3 |
InChI Key |
KOVISADJVWAZJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=O)C=[N+]=[N-])OCC |
Origin of Product |
United States |
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